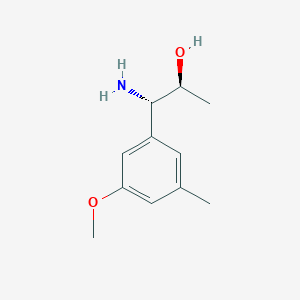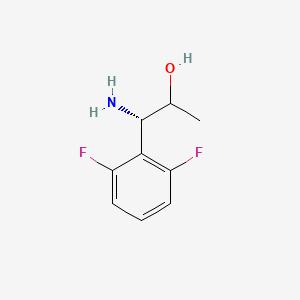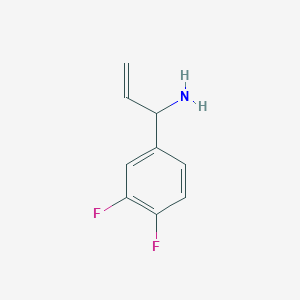
(R)-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a bromopyridine moiety and a trifluoroethanamine group, making it a valuable building block in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 5-bromopyridine with a suitable trifluoroethanamine precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of ®-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and modulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-(5-Bromopyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole
- 4-[(4-Bromophenyl)ethynyl]pyridine
- ®-2-amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride
Uniqueness
®-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine is unique due to its trifluoroethanamine group, which imparts distinct chemical properties and reactivity compared to other bromopyridine derivatives. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Eigenschaften
Molekularformel |
C7H6BrF3N2 |
|---|---|
Molekulargewicht |
255.03 g/mol |
IUPAC-Name |
(1R)-1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6BrF3N2/c8-4-1-2-5(13-3-4)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m1/s1 |
InChI-Schlüssel |
UFBHWOBUIDZYGL-ZCFIWIBFSA-N |
Isomerische SMILES |
C1=CC(=NC=C1Br)[C@H](C(F)(F)F)N |
Kanonische SMILES |
C1=CC(=NC=C1Br)C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


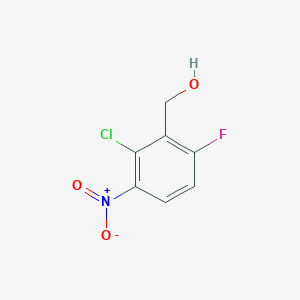

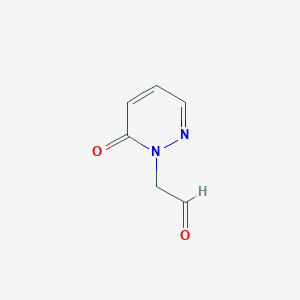
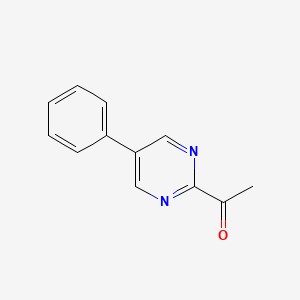


![2-[(1S,2S)-1-amino-2-hydroxypropyl]phenol](/img/structure/B13041698.png)
![Ethyl 8-amino-7-chloroimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13041699.png)

